1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol
Overview
Description
1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol is an organic compound that features a piperidine ring substituted with a bromomethylphenylsulfonyl group
Preparation Methods
The synthesis of 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-(bromomethyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
Chemical Reactions Analysis
1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the piperidine ring.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted piperidines and sulfonyl derivatives
Scientific Research Applications
1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of signaling pathways. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(4-Bromophenylsulfonyl)piperidin-4-one: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-(Bromomethyl)benzenesulfonyl chloride: This precursor compound is more reactive due to the presence of the chloride group.
Piperidine Derivatives: Other piperidine derivatives may have different substituents that alter their chemical and biological properties
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]sulfonylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHDACXGSQMFEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221619 | |
Record name | 4-Piperidinol, 1-[[4-(bromomethyl)phenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-62-4 | |
Record name | 4-Piperidinol, 1-[[4-(bromomethyl)phenyl]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-[[4-(bromomethyl)phenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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